5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Catalog No.
S766298
CAS No.
640292-06-4
M.F
C10H6FNO2
M. Wt
191.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

CAS Number

640292-06-4

Product Name

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole-3-carbaldehyde

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H

InChI Key

ZCVSOFHLCCVOJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NO2)C=O)F

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C=O)F
  • Drug Discovery

    The isoxazole ring is a common pharmacophore (a structural feature necessary for a drug's activity) found in many bioactive molecules []. The aldehyde group (CHO) can also be a target for further functionalization to enhance potential biological activity []. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde could serve as a starting material for the synthesis of novel drug candidates.

  • Material Science

    Heterocyclic compounds, like isoxazoles, can have interesting properties for applications in material science []. The presence of the fluorine atom and the extended aromatic system in 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde could influence its electronic properties, making it a potential candidate for investigation in areas like organic electronics or optoelectronics.

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is a chemical compound with the molecular formula C10H6FNO2C_{10}H_6FNO_2 and a molecular weight of 191.16 g/mol. It is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The compound features a fluorophenyl group at the 5-position of the isoxazole ring and an aldehyde functional group at the 3-position, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Due to its functional groups. Some notable reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds in condensation reactions, producing more complex molecules.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions make it a versatile building block for synthesizing more complex organic compounds .

While specific biological activities of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde are not extensively documented, its structural features suggest potential pharmacological properties. Compounds containing isoxazole rings have been studied for their anti-inflammatory, antimicrobial, and anticancer activities. The fluorine atom may enhance lipophilicity and biological activity, making this compound a candidate for further biological evaluation .

Several methods exist for synthesizing 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde:

  • Cyclization Reactions: This method involves the cyclization of appropriate precursors containing both an aldehyde and a phenyl group with fluorine substitution.
  • Functional Group Transformations: Starting from known isoxazole derivatives, the introduction of the aldehyde group can be achieved through oxidation or other functional group transformations.
  • Reactions with Fluorinated Reagents: Utilizing fluorinated reagents during synthesis can directly introduce the fluorine atom into the phenyl ring.

These methods highlight its synthetic accessibility, making it suitable for laboratory research and applications .

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: In proteomics research, it may be used to modify proteins or study enzyme interactions due to its reactive aldehyde functionality.
  • Potential Drug Development: Its unique structure may lead to the discovery of new therapeutic agents targeting various diseases .

Several compounds share structural similarities with 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, including:

Compound NameMolecular FormulaUnique Features
5-(Phenyl)isoxazole-3-carboxaldehydeC10H7NO2C_{10}H_7NO_2Lacks fluorine substitution
3-(4-Fluorophenyl)isoxazole-5-carboxaldehydeC10H7FNO2C_{10}H_7FNO_2Different position of carboxaldehyde group
5-(4-Chlorophenyl)isoxazole-3-carboxaldehydeC10H6ClNO2C_{10}H_6ClNO_2Chlorine instead of fluorine

The uniqueness of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde lies in its specific combination of a fluorinated phenyl group and an aldehyde functional group on the isoxazole ring, which may confer distinct chemical reactivity and biological properties compared to its analogs .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-(4-Fluorophenyl)-1,2-oxazole-3-carbaldehyde

Dates

Modify: 2023-08-15

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